molecular formula C18H20N2O3 B4196862 N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide

N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide

Cat. No.: B4196862
M. Wt: 312.4 g/mol
InChI Key: ICQXEKPTPIHPEW-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide is a synthetic organic compound that belongs to the class of amides It features a benzamide core with a hydroxyphenyl group and a 3-methylbutanoyl substituent

Properties

IUPAC Name

N-(4-hydroxyphenyl)-4-(3-methylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)11-17(22)19-14-5-3-13(4-6-14)18(23)20-15-7-9-16(21)10-8-15/h3-10,12,21H,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQXEKPTPIHPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction.

    Attachment of the 3-Methylbutanoyl Group: This step involves the acylation of the amine group with 3-methylbutanoyl chloride or an equivalent reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are commonly employed.

Major Products

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Amines or partially reduced intermediates.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Exploration of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyphenyl group could participate in hydrogen bonding or other interactions with biological targets, while the amide and 3-methylbutanoyl groups could influence its overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)benzamide: Lacks the 3-methylbutanoyl group, potentially altering its chemical and biological properties.

    4-Hydroxy-N-(3-methylbutanoyl)benzamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    N-(4-hydroxyphenyl)-4-aminobenzamide: Contains an amino group instead of the 3-methylbutanoyl group, leading to different chemical behavior.

Uniqueness

N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyphenyl and 3-methylbutanoyl groups allows for diverse interactions and applications that may not be possible with simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide
Reactant of Route 2
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N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide

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